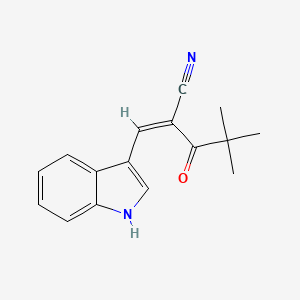

(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

Indoles can be synthesized through various methods. For instance, Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols has been realized through a hydrazine-directed C–H functionalization pathway . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, the InChI code for a similar compound, propyl 4-[(E)-[(1H-indol-3-yl)methylidene]amino]benzoate, is InChI=1/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3/b20-12+ .Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, acid-induced dimerizations of 3-substituted maleimides have been investigated, leading to the formation of cyclopentindole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can also vary greatly. For instance, the molecular weight of propyl 4-[(E)-[(1H-indol-3-yl)methylidene]amino]benzoate is 306.365 .科学的研究の応用

Oligomerization of Indole Derivatives Indole derivatives, such as indole-3-carbinol, have been studied for their ability to undergo oligomerization in aqueous acidic solutions. This research has implications in understanding the chemical behavior of indole derivatives under different conditions (Grose & Bjeldanes, 1992).

Nucleophilic Addition Reactions Compounds like 2-nitro-1-(phenylsulfonyl)indole have been investigated for their nucleophilic addition reactions, leading to new syntheses of 3-substituted-2-nitroindoles. Such reactions are crucial for developing new chemical synthesis pathways (Pelkey, Barden & Gribble, 1999).

Synthesis of Biologically Active Compounds Research has been conducted on synthesizing new derivatives of indole, like 2,3-dimethylindole, which have potential biological activities. These syntheses explore the reactivity of indole derivatives and their applications in creating biologically active compounds (Avdeenko, Konovalova & Yakymenko, 2020).

Applications in Medical Chemistry Studies have been carried out on the synthesis of compounds related to indole-3-acetic acid, exploring their potential as anti-inflammatory agents. This research has significant implications for developing new therapeutic agents (Zhou et al., 2000).

Progesterone Receptor Modulators Investigations into the progesterone receptor modulators have led to the development of compounds like WAY-255348, which have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Synthesis of Antimicrobial Agents Novel indole-based chromene derivatives have been synthesized for their potential antimicrobial activities. This line of research is crucial in the ongoing quest for new antimicrobial agents (Kathrotiya & Patel, 2012).

Development of Heterocyclic Substances The use of arylhdrazononitriles for preparing a wide variety of heterocyclic substances, including indolyl derivatives, demonstrates their potential in synthesizing compounds with antimicrobial activities (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).

Photoelectric Conversion in Solar Cells Carboxylated cyanine dyes based on indole derivatives have been studied for their application in improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu, Meng, Li, Teng & Hua, 2009).

将来の方向性

The future directions in the research of indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-16(2,3)15(19)11(9-17)8-12-10-18-14-7-5-4-6-13(12)14/h4-8,10,18H,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVXXCCOLPKERT-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)

![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)